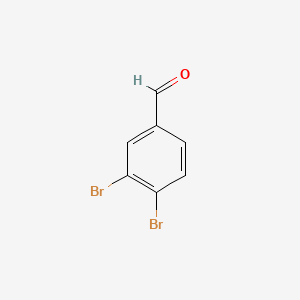

3,4-Dibromobenzaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYRZXNEFUYFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347481 | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-55-7 | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactions of the Aldehyde Group:the Aldehyde Moiety is Highly Reactive and Can Undergo Numerous Transformations:

Oxidation: It can be oxidized to a 3,4-dibromobenzoic acid.

Reduction: It can be reduced to form (3,4-dibromophenyl)methanol.

Condensation: As previously discussed, it readily forms imines (Schiff bases) with primary amines. It can also participate in other condensation reactions like the Knoevenagel or Wittig reactions to form carbon-carbon double bonds.

Reactions at the Bromine Substituted Carbons:the Two Bromine Atoms Serve As Versatile Handles for Modern Cross Coupling Reactions, Which Are Powerful Tools for Forming New C C and C Heteroatom Bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, enabling the introduction of a wide variety of alkyl, alkenyl, or aryl groups.

Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene.

Sonogashira Coupling: This allows for the introduction of alkyne groups by coupling with a terminal alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, converting the aryl bromides into arylamines.

Derivatization and Complex Molecule Synthesis Utilizing 3,4 Dibromobenzaldehyde As a Building Block

Synthesis of π-Conjugated Systems

The structure of 3,4-dibromobenzaldehyde is well-suited for the construction of extended π-conjugated systems, which are of significant interest for their potential applications in optoelectronic materials.

Preparation of Isomeric Branched π-Conjugated Systems with Terminal Alkyne

Branched π-conjugated systems featuring a terminal alkyne have been successfully synthesized utilizing this compound as a key building block. The synthetic strategy involves an iterative reaction sequence. acs.org The initial step is a metal-catalyzed cross-coupling reaction, specifically a Sonogashira coupling, between the terminal alkyne of a protected bis-alkyne and this compound. acs.org This is followed by a Corey-Fuchs dibromoolefination of the aldehyde group and subsequent treatment with a strong base, such as an excess of lithium diisopropylamide (LDA), to generate a new terminal alkyne. acs.org This sequence can be repeated to build larger dendritic structures. For instance, the first-generation dendron can be reacted again with this compound in a subsequent Sonogashira coupling to produce a second-generation dendron. acs.org The final branched π-conjugated systems are obtained by a palladium-catalyzed cross-coupling reaction of the terminal alkyne precursors with an aryl diiodide, such as 1,4-diiodobenzene. acs.org

Heterocyclic Compound Synthesis

The aldehyde functionality of this compound is a key feature that allows for its use in condensation reactions to form the backbone of various heterocyclic systems.

Chalcone Derivatives via Aldol Condensation with Substituted Dibromobenzaldehydes

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of many biologically active compounds and are readily prepared from this compound. The synthesis is achieved through a Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation. orientjchem.orgchemrevlett.com In a typical procedure, this compound is reacted with a substituted acetophenone in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like sodium hydroxide. orientjchem.org The reaction mixture is stirred for a period, after which it is neutralized to precipitate the chalcone derivative. orientjchem.org

| Reactants | Base | Solvent | Product |

| This compound and 4-fluoro-3-methylacetophenone | Sodium Hydroxide | Ethanol | (E)-1-(4-fluoro-3-methylphenyl)-3-(3,4-dibromophenyl)prop-2-en-1-one |

Pyrazole Derivatives from Chalcones and Hydrazine

The chalcone derivatives synthesized from this compound can be further elaborated into pyrazole-containing heterocycles. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The synthesis involves the reaction of the α,β-unsaturated ketone of the chalcone with hydrazine hydrate. orientjchem.orgrdd.edu.iq The reaction is typically carried out by refluxing the chalcone and hydrazine hydrate in an ethanol medium. orientjchem.org Upon cooling, the pyrazole derivative precipitates and can be purified by recrystallization. orientjchem.org

| Starting Material | Reagent | Solvent | Product |

| Chalcone derivative (from this compound) | Hydrazine Hydrate | Ethanol | Pyrazole derivative |

Isoxazole Derivatives from Chalcones and Hydroxylamine Hydrochloride

Isoxazole derivatives, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions, can also be synthesized from the chalcone intermediates. This transformation is achieved by reacting the chalcone with hydroxylamine hydrochloride in the presence of a base. orientjchem.orgscholarsresearchlibrary.com The general procedure involves refluxing a mixture of the chalcone, hydroxylamine hydrochloride, and an aqueous base like sodium hydroxide in ethanol. orientjchem.org The isoxazole product is then isolated by pouring the reaction mixture into cold water, followed by filtration. orientjchem.org

| Starting Material | Reagents | Solvent | Product |

| Chalcone derivative (from this compound) | Hydroxylamine Hydrochloride, Sodium Hydroxide | Ethanol | Isoxazole derivative |

Oxazine Derivatives from Chalcones and Urea

The chalcone scaffold derived from this compound can also be utilized to synthesize six-membered heterocyclic compounds known as oxazines. Specifically, 1,3-oxazine derivatives can be prepared by the cyclization of chalcones with urea. humanjournals.com This reaction is typically carried out by refluxing the chalcone and urea in ethanol, often in the presence of a base or a salt like anhydrous sodium acetate. humanjournals.com The resulting oxazine derivative can be isolated by pouring the reaction mixture into crushed ice and subsequent recrystallization. humanjournals.com

| Starting Material | Reagent | Additive | Solvent | Product |

| Chalcone derivative (from this compound) | Urea | Anhydrous Sodium Acetate | Ethanol | Oxazine derivative |

Dihydropyridone Derivatives

While direct synthesis of dihydropyridone derivatives from this compound is not extensively documented in readily available literature, its utility as an aromatic aldehyde makes it a suitable precursor for the closely related and highly significant 1,4-dihydropyridines (1,4-DHPs) via the Hantzsch dihydropyridine synthesis. alfa-chemistry.comorganic-chemistry.org This classic multicomponent reaction is a cornerstone in heterocyclic chemistry for creating this important class of compounds, many of which exhibit significant biological activity, including use as calcium channel blockers. alfa-chemistry.comthermofisher.com

The general Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source (such as ammonium acetate). alfa-chemistry.comorganic-chemistry.org The reaction proceeds through a series of steps including Knoevenagel condensation and Michael addition to form the dihydropyridine ring. organic-chemistry.org

General Scheme of Hantzsch Dihydropyridine Synthesis:

Reactants : Aldehyde (e.g., this compound), β-Keto ester (2 eq.), Ammonia source.

Product : 1,4-Dihydropyridine derivative. thermofisher.com

Reaction Type : Multicomponent condensation and cyclization. alfa-chemistry.com

The resulting 4-(3,4-dibromophenyl)-1,4-dihydropyridine scaffold can be further modified. The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative. organic-chemistry.org This transformation is significant as the metabolism of many dihydropyridine-based drugs involves a similar oxidation process in the liver. nih.gov The bromine atoms on the phenyl ring remain available for subsequent functionalization, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Various protocols, including microwave-assisted and solvent-free syntheses, have been developed to improve the efficiency and environmental footprint of the Hantzsch reaction. nih.govresearchgate.net

Synthesis of Biologically Active Compounds

This compound is a valuable precursor for the synthesis of various biologically active compounds, largely through multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular structures. nih.govmdpi.comdundee.ac.uk The aldehyde functional group is key to its reactivity, enabling its participation in reactions that form crucial pharmacophores.

One of the most prominent applications is in the synthesis of Schiff bases and their subsequent metal complexes, which have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The formation of an imine (or azomethine) group through the condensation of the aldehyde with a primary amine is a robust and efficient reaction that serves as a gateway to a vast library of potential therapeutic agents. ekb.eg

Table 1: Examples of Biologically Active Scaffolds Synthesized from Aldehydes

| Scaffold | Synthetic Method | Key Reactants | Potential Biological Activity |

| 1,4-Dihydropyridines | Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Calcium Channel Blockers alfa-chemistry.comthermofisher.com |

| Schiff Base Metal Complexes | Condensation & Complexation | Aldehyde, Primary Amine, Metal Salt | Antimicrobial, Antifungal, Anticancer nih.govjocpr.com |

| α-Aminophosphonates | Kabachnik–Fields Reaction | Aldehyde, Amine, Phosphite | Anti-leishmanial nih.gov |

Schiff Base Ligands and Metal Complexes

The condensation reaction between this compound and a primary amine yields a Schiff base, a compound characterized by a carbon-nitrogen double bond (azomethine group). ekb.eg These ligands are of immense interest in coordination chemistry because the imine nitrogen and other suitably positioned atoms can effectively chelate to metal ions, forming stable metal complexes. nih.govinternationaljournalcorner.com

The synthesis is typically a straightforward process, often involving refluxing the aldehyde and amine in a solvent like ethanol. ekb.eg The resulting Schiff base ligands can be bidentate, tridentate, or tetradentate depending on the structure of the amine precursor used. These polydentate ligands form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). cumhuriyet.edu.trsapub.org The coordination of the metal to the ligand often enhances the biological activity compared to the free ligand. nih.govekb.eg

Tetradentate Schiff bases derived from the dibromobenzaldehyde framework are effective ligands for forming stable metal complexes. A notable example involves the reaction of a related starting material, 2-amino-3,5-dibromobenzaldehyde (B195418), with various aliphatic diamines. nih.gov This condensation reaction produces a series of tetradentate Schiff base ligands capable of coordinating to a single metal center through two nitrogen and two oxygen atoms (N₂O₂ type), although the specific coordinating atoms can vary.

In one study, these ligands were used to synthesize nickel(II) and oxovanadium(IV) complexes. nih.gov The characterization of these complexes using techniques such as IR, ¹H NMR, and UV-Vis spectroscopy confirmed the coordination of the metal ion to the ligand. nih.govresearchgate.net The formation of such complexes is significant for developing new materials and catalysts. Tetradentate Schiff bases have also been synthesized from the condensation of 3,4-diaminobenzophenone with various salicylaldehyde derivatives, highlighting the versatility of the core aromatic diamine structure in forming these complex ligands. nih.govresearchgate.netdntb.gov.ua

Table 2: Synthesis of Tetradentate Schiff Base Metal Complexes

| Starting Aldehyde Derivative | Diamine Component | Resulting Ligand Type | Metal Ions Complexed |

| 2-Amino-3,5-dibromobenzaldehyde | Aliphatic Diamines | Tetradentate Schiff Base | Ni(II), VO(IV) nih.gov |

| Salicylaldehyde Derivatives | 3,4-Diaminobenzoic Acid | Tetradentate Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) nih.gov |

| 2-Hydroxybenzaldehyde Derivatives | 3,4-Diaminobenzophenone | Tetradentate Schiff Base | Ni(II), Cu(II), Zn(II) researchgate.netresearchgate.net |

The introduction of chirality into Schiff base ligands is of great interest for applications in asymmetric catalysis and the development of stereospecific therapeutic agents. Chiral Schiff bases can be synthesized by reacting this compound or its derivatives with a chiral primary amine.

For instance, chiral ligands have been synthesized by reacting 2-amino-3,5-dibromobenzaldehyde with chiral amino alcohols such as L-Valinol or L-Phenylalaninol. jocpr.com The resulting products are tridentate chiral Schiff base ligands. These ligands were subsequently complexed with copper(II) and nickel(II) acetate to form chiral metal complexes. Spectroscopic analyses confirmed that the ligand coordinates to the metal center through the azomethine nitrogen and the hydroxyl oxygen. jocpr.com The synthesized chiral complexes were screened for antibacterial activity against several Gram-positive and Gram-negative bacteria, demonstrating their potential as biologically active agents. jocpr.com The synthesis of chiral Schiff bases is a well-established strategy, often involving the condensation of an aldehyde with a chiral component like (1R,2R)-(-)-1,2-diaminocyclohexane to create ligands for asymmetric catalysis. nih.gov

Strategies for Introducing Diverse Functional Groups

The structure of this compound offers several avenues for chemical modification to introduce a wide range of functional groups, thereby creating a library of derivatives for various applications. solubilityofthings.comorganic-chemistry.org These transformations can target the aldehyde group, the aromatic ring, or the bromine substituents.

Spectroscopic Characterization Techniques in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 3,4-Dibromobenzaldehyde is expected to display four distinct signals corresponding to the four protons in the molecule.

Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the region of δ 9.5-10.5 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. This signal would appear as a singlet as there are no adjacent protons to cause splitting.

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) for the three protons on the benzene (B151609) ring.

The proton at position 2 (H-2), being ortho to the electron-withdrawing aldehyde group, is expected to be the most deshielded of the aromatic protons. It should appear as a doublet, split by the proton at position 6 (H-6), with a small ortho coupling constant (³J).

The proton at position 5 (H-5), positioned between two bromine atoms, would also be significantly influenced. It is expected to appear as a doublet of doublets, split by both H-6 (ortho coupling, ³J) and H-2 (meta coupling, ⁴J).

The proton at position 6 (H-6) is ortho to a bromine atom and meta to the aldehyde group. It is expected to appear as a doublet, split by the adjacent H-5 (ortho coupling, ³J).

The precise chemical shifts and coupling constants are influenced by the solvent used for the analysis.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 120-140 ppm).

The carbons directly bonded to the electronegative bromine atoms (C-3 and C-4) are expected to have their chemical shifts influenced by the halogen, typically appearing around δ 125-130 ppm.

The carbon atom to which the aldehyde group is attached (C-1) would be deshielded, with an expected chemical shift around δ 135-140 ppm.

The remaining three carbons (C-2, C-5, C-6) would have distinct chemical shifts based on their position relative to the bromine and aldehyde substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the fragmentation pattern of the compound. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound provides information on its molecular weight and fragmentation. The electron ionization (EI) mass spectrum shows a characteristic cluster of peaks for the molecular ion (M⁺) due to the two bromine atoms. rsc.org The molecular ion region should exhibit three peaks at m/z 262, 264, and 266 with an approximate intensity ratio of 1:2:1, corresponding to the [C₇H₄⁷⁹Br₂O]⁺, [C₇H₄⁷⁹Br⁸¹BrO]⁺, and [C₇H₄⁸¹Br₂O]⁺ species, respectively.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). Data from the NIST Mass Spectrometry Data Center indicates prominent peaks in the GC-MS spectrum. rsc.org

| m/z Value | Relative Intensity | Interpretation |

|---|---|---|

| 264 | Top Peak | Molecular Ion [M]⁺ (⁷⁹Br⁸¹Br isotope) |

| 263 | 2nd Highest | [M-H]⁺ Fragment |

| 262/266 | - | Molecular Ion Isotopes ([M]⁺, ⁷⁹Br₂ and ⁸¹Br₂) |

| 183/185 | - | [M-Br]⁺ Fragment |

| 155/157 | - | [M-Br-CO]⁺ Fragment |

| 75 | 3rd Highest | [C₆H₃]⁺ Fragment |

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique typically used for analyzing polar, less volatile, and thermally labile molecules. While this compound can be analyzed by other methods like GC-MS, ESI-MS could be employed, particularly in reaction monitoring using liquid chromatography (LC-ESI-MS). In ESI, the molecule would typically be detected as a protonated molecule [M+H]⁺ in positive ion mode or as adducts with ions from the mobile phase, such as [M+Na]⁺ or [M+K]⁺. This technique is less likely to cause in-source fragmentation compared to EI, making it useful for confirming the molecular weight of the compound or its derivatives in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two techniques are complementary, providing a comprehensive vibrational fingerprint of the molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound, recorded from a KBr pellet, shows several characteristic absorption bands that confirm its structure. rsc.org

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is observed around 1700 cm⁻¹.

Aldehyde C-H Stretch: Two weak bands are typically expected around 2850 cm⁻¹ and 2750 cm⁻¹, corresponding to the C-H stretching vibration of the aldehyde group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the aromatic ring.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Raman Spectroscopy: The FT-Raman spectrum provides complementary information. rsc.org Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric vibrations of the substituted benzene ring often produce strong signals in the Raman spectrum, which can be highly characteristic.

C=O Stretch: The carbonyl stretch is also Raman active and appears in a similar region to the IR spectrum.

C-Br Stretch: The C-Br bonds will also exhibit characteristic Raman shifts.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Aldehyde C-H | Stretching | 2900-2800, 2780-2700 | Medium |

| Aldehyde C=O | Stretching | ~1700 (Strong, Sharp) | Medium-Strong |

| Aromatic C=C | Stretching | 1600-1450 (Multiple bands) | Strong |

| C-Br | Stretching | 700-500 | Strong |

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound, like other substituted benzaldehydes, can be analyzed by considering the characteristic absorption frequencies of its constituent parts: the benzene ring, the aldehyde group, and the carbon-bromine bonds.

As a 1,2,4-trisubstituted benzene derivative, its spectrum is expected to show a complex pattern of bands corresponding to various stretching and bending vibrations. ias.ac.in Key vibrational modes can be assigned based on established correlations from studies of benzaldehyde (B42025) and its derivatives. docbrown.info

Key FT-IR Spectral Assignments for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3080-3000 | C-H stretching | Aromatic C-H stretching vibrations of the benzene ring. docbrown.info |

| ~2880-2650 | C-H stretching | Characteristic C-H stretching of the aldehyde functional group (-CHO). docbrown.info |

| ~1700 | C=O stretching | A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde. This is a highly characteristic peak for aldehydes and ketones. docbrown.info |

| ~1625-1440 | C=C stretching | Vibrations associated with the carbon-carbon double bonds within the aromatic ring. docbrown.info |

| Below 900 | C-H wagging | Out-of-plane bending (wagging) modes of the aromatic C-H bonds are typically weak in FT-IR for substituted benzenes. |

| Below 800 | C-Br stretching | Stretching vibrations of the carbon-bromine bonds. The exact position can vary depending on the molecular environment. |

This table is generated based on typical vibrational frequencies for substituted benzaldehydes.

The fingerprint region of the spectrum, typically from 1500 to 400 cm⁻¹, contains a unique and complex set of overlapping vibrations that are specific to the molecule of this compound, allowing for its definitive identification. docbrown.info

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in the polarizability of the molecule. For substituted benzenes, Raman spectra are often simpler in the region below 900 cm⁻¹ compared to their IR counterparts because the phenyl group C–H wagging modes are typically absent. s-a-s.org

In the Raman spectrum of this compound, the symmetric vibrations of the molecule are often more intense. Key expected features include:

Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing modes and other C-C stretching vibrations within the benzene ring.

Carbonyl Stretching: The C=O stretch, while strong in the IR spectrum, will also be present in the Raman spectrum.

C-Br Stretching: The vibrations of the C-Br bonds will be observable, providing information about the halogen substituents.

The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of this compound. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For organic molecules like this compound, the most significant transitions involve π, σ, and n (non-bonding) electrons. shu.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic ring and the carbonyl group. The key transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically observed in unsaturated systems like the benzene ring and the carbonyl group. These transitions usually result in strong absorption bands. shu.ac.uk

n → π* Transitions: This involves the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.ukscribd.com

The conjugation between the benzene ring and the aldehyde group in benzaldehyde derivatives leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-conjugated systems. The presence of the two bromine atoms as substituents on the benzene ring will further influence the position and intensity of these absorption bands.

Expected UV-Vis Absorption for this compound:

| Transition | Typical Wavelength Region (nm) | Molar Absorptivity (ε) |

| π → π | ~200 - 300 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | ~300 - 400 | Low (10 - 100 L mol⁻¹ cm⁻¹) |

This table is generated based on typical electronic transitions for aromatic aldehydes.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, one can determine the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

These interactions often include:

C–H⋯O Hydrogen Bonding: Weak hydrogen bonds involving the aldehyde oxygen atom and hydrogen atoms from neighboring molecules are common in the crystal packing of benzaldehydes. rsc.org

Halogen Bonding: Interactions involving the bromine atoms (in this case) and other electronegative atoms can play a significant role in the crystal packing.

π–π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. rsc.org

The crystal structure of 4-bromobenzaldehyde, for example, has been determined to be monoclinic with the space group P2₁/c. researchgate.net It is plausible that this compound would adopt a similar packing motif, influenced by the interplay of the aforementioned intermolecular forces. A detailed XRD study of this compound would be necessary to definitively determine its crystal system, space group, and the precise geometry of its supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, electronic properties, and reactivity parameters of 3,4-Dibromobenzaldehyde. Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used for comprehensive analyses of substituted benzaldehydes.

The first step in computational analysis is the optimization of the molecular structure to find its most stable conformation, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The process confirms that the benzaldehyde (B42025) moiety, including the benzene (B151609) ring and the aldehyde group, is essentially planar. The bromine atoms, being substituents on the ring, influence the electronic distribution and fine-tune the geometric parameters.

Table 1: Selected Optimized Geometric Parameters (Representative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | ~1.21 Å |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-Br | ~1.90 Å | |

| C-C (ring-aldehyde) | ~1.48 Å | |

| Bond Angle (°) | C-C-O | ~124° |

| C-C-H (aldehyde) | ~116° |

Note: The values in this table are representative for substituted benzaldehydes as determined by DFT calculations. Specific experimental or calculated data for this compound were not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. For this compound, the HOMO is typically distributed over the π-system of the benzene ring.

LUMO : This orbital serves as the primary electron acceptor. A lower LUMO energy suggests a higher capacity to accept electrons from a nucleophile. The LUMO is generally localized on the aldehyde group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. From the energies of these orbitals, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Key Parameters from HOMO-LUMO Analysis

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to ionization potential; electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to electron affinity; electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and identifying its reactive sites. The MEP map uses a color scale to represent different electrostatic potential values.

Red : Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack. For this compound, the most negative region is concentrated on the oxygen atom of the carbonyl group.

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is typically observed around the hydrogen atoms of the benzene ring and the aldehyde group.

Green : Denotes regions of neutral or near-zero potential.

The MEP map provides a clear, visual prediction of where the molecule is most likely to interact with other chemical species.

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. These studies are fundamental in drug discovery and design for evaluating the binding affinity and interaction patterns of a compound with a specific biological target.

In a molecular docking simulation, this compound would be treated as a ligand and placed into the binding site of a target protein. The simulation explores various conformations and orientations of the ligand, calculating the binding affinity for each pose. The result is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a more favorable and stable interaction.

The stability of the ligand-protein complex is governed by various non-covalent interactions, including:

Hydrogen Bonds : The carbonyl oxygen of the aldehyde group is a potent hydrogen bond acceptor.

Hydrophobic Interactions : The benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Halogen Bonds : The bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction with nucleophilic sites.

These studies can predict whether this compound or its derivatives could be effective inhibitors of a particular enzyme by calculating their theoretical binding affinity and comparing it to known inhibitors. For instance, a derivative of this compound showed a calculated binding energy of -3.7 kcal/mol with a specific target in one study, indicating a potential interaction. asianpubs.org

Table 3: Representative Data from a Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand and protein. | -3.0 to -8.0 |

| Inhibition Constant (Ki) | The theoretical concentration required to inhibit 50% of the protein's activity. | Micromolar (µM) to Nanomolar (nM) range |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | e.g., LYS, TYR, PHE |

Note: The values presented are representative and intended for illustrative purposes, as specific docking studies for this compound against a defined target were not found in the searched literature.

Application in Drug Discovery and Inhibitor Design

This compound serves as a valuable and versatile intermediate in the field of organic synthesis and pharmaceutical development. Halogenated benzaldehydes are recognized as important building blocks for the synthesis of pharmaceuticals and other fine chemicals due to their specific reactivity. nbinno.commdpi.com The presence of halogen substituents, such as the bromine atoms in this compound, significantly influences the chemical and physical properties of the molecule, making it a useful precursor for creating more complex, biologically active compounds. mdpi.com

The utility of substituted benzaldehydes in rational drug design has been demonstrated in studies where they were specifically designed to bind to biological targets. For example, various substituted benzaldehydes have been developed to interact with human haemoglobin, aiming to increase its oxygen affinity and inhibit the sickling of erythrocytes in sickle cell disease. nih.gov This highlights the potential of the benzaldehyde scaffold as a core structure for developing new therapeutic agents.

While direct application of this compound as a final drug product is not common, its role as a precursor is critical. A closely related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), is a key pharmaceutical intermediate used in the synthesis of the mucolytic drug Ambroxol HCl. google.com In this synthesis, the dibromobenzaldehyde derivative is condensed with another intermediate to form an imine, which is then reduced to create the final active pharmaceutical ingredient. google.com This illustrates a common strategy where the halogenated benzaldehyde core is modified to produce compounds with desired therapeutic effects. The structural features of such halogenated intermediates can contribute to improved potency and selectivity of the final active pharmaceutical ingredients. nbinno.com

Below is a table illustrating the role of halogenated benzaldehydes as precursors in the synthesis of bioactive compounds.

| Starting Material Precursor | Example of Bioactive Compound Class | Associated Biological Activity |

| Halogenated Benzaldehyde | Substituted Benzothiazoles | Anticancer mdpi.com |

| Bromo Benzohydrazide | Substituted Benzohydrazides | Antimicrobial, Anticancer nih.gov |

| 2-amino-3,5-dibromobenzaldehyde | Ambroxol | Mucolytic Agent google.com |

Reaction Pathway and Transition State Analysis

While specific computational studies detailing the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, the methodologies for such analyses are well-established for substituted benzaldehydes. These theoretical investigations are crucial for understanding reaction mechanisms, predicting product formation, and optimizing reaction conditions.

Computational methods like ab initio molecular dynamics (AIMD) have been employed to investigate reaction mechanisms in substituted benzaldehydes, such as the excited state proton transfer (ESPT) in o-hydroxybenzaldehyde. researchgate.net Such calculations can map the potential energy surface of a reaction, identifying the most favorable pathways from reactants to products. This involves locating and characterizing critical points, including energy minima corresponding to stable molecules and saddle points corresponding to transition states.

Density Functional Theory (DFT) is another powerful tool used for these analyses. DFT calculations can be used to optimize the geometry of reactants, products, and transition states, as well as to calculate their relative energies. nih.gov This information allows for the determination of activation energies, which are critical for understanding reaction kinetics. For multi-substituted benzaldehyde derivatives, DFT has been used alongside Hirshfeld surface analysis to investigate intermolecular contacts and lattice energies, providing insight into their solid-state structures. nih.gov

Kinetic studies on the reactions of substituted benzaldehydes also provide essential data for pathway analysis. For instance, the oxidation of various aromatic aldehydes has been studied to determine the rate laws and propose a corresponding reaction mechanism. lookchem.com By combining such experimental kinetic data with computational results, a comprehensive model of the reaction pathway can be constructed, detailing the sequence of elementary steps and the structure and energy of each associated transition state.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. For a compound like this compound, QSAR studies would typically involve synthesizing a library of derivatives and correlating their measured biological activities with calculated molecular descriptors.

Several QSAR studies have been successfully conducted on derivatives of benzaldehyde and other halogenated aromatic compounds, demonstrating the utility of this approach. For example, three-dimensional QSAR (3D-QSAR) models have been developed for benzaldehyde derivatives acting as phenoloxidase inhibitors. nih.gov These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields of a molecule influence its inhibitory activity. nih.gov

Similarly, QSAR studies have been performed on halogen- and amidino-substituted benzothiazoles and benzimidazoles, which can be synthesized from halogenated benzaldehyde precursors. mdpi.com In such studies, descriptors like Burden eigenvalues, which relate to molecular topology and electronic properties, have been found to correlate with cytotoxicity. mdpi.com QSAR models have also been applied to 3- and 4-bromo benzohydrazide derivatives to understand the structural requirements for their antimicrobial and anticancer activities. nih.gov The insights gained from the resulting 3D-QSAR contour maps can guide the design of new derivatives with enhanced potency. researchgate.net

A hypothetical QSAR study on derivatives of this compound would involve the steps and data structure illustrated in the table below.

| Compound | R-Group Substitution | Molecular Descriptors (Examples) | Biological Activity (IC₅₀, µM) |

| Derivative 1 | -H | LogP: 3.5, Dipole Moment: 2.1 D | 15.2 |

| Derivative 2 | -OH | LogP: 3.1, Dipole Moment: 2.8 D | 8.5 |

| Derivative 3 | -NH₂ | LogP: 3.0, Dipole Moment: 3.2 D | 5.1 |

| Derivative 4 | -CH₃ | LogP: 4.0, Dipole Moment: 2.0 D | 12.8 |

Biological Activity Research and Mechanistic Insights of 3,4 Dibromobenzaldehyde Derivatives

Antimicrobial Activity

The antimicrobial properties of various compounds derived from 3,4-Dibromobenzaldehyde have been evaluated against a spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Against Gram-positive Bacteria

Derivatives of this compound have shown notable activity against Gram-positive bacteria. For instance, novel dihydropyrimidine (B8664642) derivatives have been evaluated for their antimicrobial activity, with Staphylococcus aureus being identified as a particularly susceptible Gram-positive bacterium. nih.gov Some of these compounds exhibited significant inhibitory activity with Minimum Inhibitory Concentrations (MICs) of 32 and 64 μg/ml. nih.gov Similarly, certain 6-bromoindolglyoxylamide polyamine derivatives have demonstrated intrinsic antimicrobial activity against Staphylococcus aureus. nih.gov

The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane. nih.govnih.gov For example, some compounds have been shown to increase the permeability of the bacterial membrane. nih.gov

Against Gram-negative Bacteria

The activity of this compound derivatives extends to Gram-negative bacteria. Studies on novel dihydropyrimidine derivatives revealed that Escherichia coli and Pseudomonas aeruginosa were the most susceptible Gram-negative bacteria, with significant inhibitory activity observed at MICs of 32 and 64 μg/ml. nih.gov The higher inhibitory activity against Gram-negative microorganisms is suggested to be related to the lipophilic character of the compounds. nih.gov

Furthermore, certain 6-bromoindolglyoxylamide polyamine derivatives have displayed antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for some derivatives against Gram-negative bacteria involves rapid membrane permeabilization and depolarization. nih.gov

| Derivative Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Dihydropyrimidines | Escherichia coli | MIC = 32, 64 μg/ml | nih.gov |

| Pseudomonas aeruginosa | MIC = 32, 64 μg/ml | nih.gov | |

| 6-Bromoindolglyoxylamides | Pseudomonas aeruginosa | Antibiotic enhancing properties | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have demonstrated promising antifungal properties. Many novel dihydropyrimidine derivatives have shown remarkable antifungal activity, with most of the compounds exhibiting an MIC of 32 μg/ml. nih.gov

Research on novel 6,8-dibromo-4(3H)quinazolinone derivatives has also revealed potent in vitro antifungal activity against Candida albicans and Aspergillus flavus. nih.gov For example, one derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc, exhibited MICs of 0.78 and 0.097 µg/ml against C. albicans and A. flavus, respectively. nih.gov Benzaldehyde (B42025) derivatives, in general, are known to possess antifungal activity and can disrupt the fungal antioxidation system. nih.govnih.gov

Anticancer Potential and Apoptosis Induction

The potential of this compound derivatives as anticancer agents has been an active area of research, with a focus on their ability to induce apoptosis in cancer cells.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. frontiersin.org Derivatives of this compound have been shown to induce apoptosis in cancer cells through the modulation of various apoptotic pathways. nih.govplos.org

One of the key mechanisms involves the interplay with the Bcl-2 family of proteins, which are central regulators of apoptosis. frontiersin.orgnih.gov Some derivatives have been found to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, which are the executioners of apoptosis. nih.govnih.gov For instance, an increase in the activity of caspase-3 and caspase-9 has been observed in cancer cells treated with certain derivatives. nih.gov

Furthermore, some compounds have been shown to induce cell cycle arrest, another mechanism that can lead to apoptosis. nih.gov

Cell Viability Studies (e.g., IC50 values)

Cell viability assays are crucial for determining the cytotoxic effects of potential anticancer compounds. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard parameter used to assess the potency of these agents. nih.gov

Numerous studies have reported the IC50 values of various derivatives against a range of cancer cell lines. For example, an array of 4-aryl-2-amino-4H-chromene derivatives, which can be synthesized from benzaldehydes, have shown promising cytotoxic activity against leukemia, non-small cell lung, renal, prostate, and breast cancer cell lines. nih.gov One particular compound, 2b, demonstrated potent activity against all leukemia and prostate cancer cell lines with GI50 values (a measure of growth inhibition) ranging from 0.29 to 0.60 µM. nih.gov Another compound, 2b, inhibited the proliferation of MCF-7 and HepG2 cells by inducing apoptosis. nih.gov

| Compound | Cancer Cell Line | Activity (GI50) | Reference |

|---|---|---|---|

| 2b | Leukemia | 0.29-0.60 µM | nih.gov |

| Prostate Cancer | 0.29-0.60 µM | nih.gov | |

| MCF-7 (Breast) | Inhibited proliferation | nih.gov | |

| 4a-2 | NCI-H522 (Non-small cell lung) | 0.35-0.60 µM | nih.gov |

| 2e | MDA-MB-468 (Breast) | 0.23-0.40 µM | nih.gov |

Enzyme Inhibition Studies

No studies were identified that specifically investigate the inhibitory effects of this compound derivatives on any enzyme systems.

Competitive Inhibition of Cyclooxygenase (COX)

There is no available research on the competitive inhibition of cyclooxygenase (COX) enzymes by this compound or its derivatives. While research exists on COX inhibition by other classes of benzaldehyde derivatives, these findings cannot be directly extrapolated to the 3,4-dibromo substituted compounds.

DNA Interaction Mechanisms

Scientific literature lacks studies detailing the interaction mechanisms between this compound derivatives and DNA. The mode of binding, such as intercalation, groove binding, or electrostatic interaction, has not been investigated for this specific class of compounds.

Structure-Activity Relationships (SAR) of Halogenated Benzaldehyde Derivatives

While general structure-activity relationship (SAR) studies exist for halogenated benzaldehydes in various other applications, a specific SAR analysis focusing on their enzyme inhibition, DNA interaction, and ROS generation potential is not available. The influence of the position and nature of the halogen substituents on these particular biological activities remains an uninvestigated area of research for this class of compounds.

Applications in Materials Science Research

Role in Organic Electronics

In the realm of organic electronics, 3,4-Dibromobenzaldehyde is utilized as a precursor for the synthesis of materials used in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) nih.gov. The compound's utility stems from its ability to form π-conjugated systems, which are the cornerstone of organic semiconductor technology. The electron-withdrawing nature of the bromine substituents on the benzaldehyde (B42025) ring can be exploited to tune the electronic properties of the resulting materials atomfair.com.

The synthesis of these materials often involves creating conjugated polymers, which are characterized by a backbone of alternating single and double bonds. This structure allows for the delocalization of electrons, which is essential for charge transport. This compound can be incorporated into these polymer backbones through various chemical reactions, enabling chemists to design and create materials with specific electronic and optical characteristics.

The development of novel organic semiconductors is critical for advancing the performance of organic electronic devices. This compound serves as a key building block in the synthesis of these materials, particularly donor-acceptor (D-A) conjugated polymers researchgate.netresearchgate.net. In D-A polymers, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer chain. This architecture is a powerful strategy for tuning the polymer's bandgap and molecular orbital energy levels, which in turn dictates its performance in a device researchgate.net.

Researchers utilize this compound to introduce specific structural motifs into the polymer backbone. The bromine atoms are particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming the carbon-carbon bonds that constitute the polymer chain nih.govatomfair.com. The aldehyde functional group can be transformed into a vinyl group through reactions like the Wittig or Horner-Wadsworth-Emmons reactions, extending the conjugation of the system. This synthetic flexibility allows for the creation of a wide array of organic semiconductors with properties tailored for specific applications.

Table 1: Selected Organic Reactions for Semiconductor Synthesis

| Reaction Type | Role of this compound | Resulting Structure |

|---|---|---|

| Suzuki Coupling | Source of dibrominated aromatic unit | Forms C-C bonds to build polymer backbone |

| Stille Coupling | Aryl halide source | Creates complex conjugated polymer chains |

| Wittig Reaction | Aldehyde source | Converts aldehyde to an alkene (vinyl group) |

Dyes and Pigments

This compound is also employed as an intermediate in the synthesis of certain dyes and pigments . The core structure of many organic colorants is a highly conjugated aromatic system, which is responsible for absorbing light in the visible spectrum. The aldehyde group of this compound is a key reactive site for building these larger conjugated systems.

Through condensation reactions with various nucleophiles, the benzaldehyde moiety can be elaborated into more complex molecular architectures characteristic of dyes. The bromine atoms on the ring can also be substituted or used to further modify the molecule, allowing for the fine-tuning of the resulting dye's color, solubility, and lightfastness. For example, the synthesis of polyazomethines, a class of conjugated polymers that can exhibit interesting optical properties, can involve the polycondensation of difunctional aldehydes and amines.

Specialty Materials Production

Beyond organic electronics and dyes, this compound is a precursor in the production of other specialty materials, most notably liquid crystals atomfair.com. Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals, and they are the technological basis for the ubiquitous liquid crystal display (LCD).

The molecular structure required for liquid crystalline behavior typically involves a rigid core (mesogen) and flexible terminal groups. Halogenated aromatic compounds are common components of these rigid cores. The synthesis of complex liquid crystal molecules can utilize this compound as a starting material to construct the necessary mesogenic structures google.combeilstein-journals.orgajchem-a.com. The specific arrangement of the bromine atoms and the aldehyde group provides a synthetic handle to build the anisotropic molecules that can align under the influence of an electric field, the fundamental principle behind LCD operation.

Environmental Fate and Ecotoxicity Research

Degradation Pathways in the Environment

While specific studies on the degradation of 3,4-Dibromobenzaldehyde are limited, insights can be drawn from research on similar halogenated aromatic compounds. The degradation of these compounds in the environment is a complex process influenced by both biotic and abiotic factors.

Under anaerobic conditions, which are prevalent in sediments and some groundwater environments, microbial communities play a significant role in the transformation of halogenated aromatic aldehydes. Research on metabolically stable anaerobic enrichment cultures has shown that these microorganisms can oxidize the aldehyde group to a carboxylic acid and also reduce it to a hydroxymethyl group. Furthermore, a crucial step in the breakdown of these compounds is dehalogenation, the removal of bromine atoms from the aromatic ring. This process is a key detoxification step, as it reduces the persistence and toxicity of the original compound.

One study on the transformation of various halogenated aromatic aldehydes by anaerobic bacteria from sediment samples revealed that the primary metabolites were the corresponding carboxylic acids. This was often accompanied by the partial reduction of the aldehyde to a hydroxymethyl group. In some cases, complete reduction to a methyl group was observed. Dehalogenation was also a noted transformation, leading to less halogenated and consequently less hazardous substances.

Based on these findings, a plausible anaerobic degradation pathway for this compound could involve the following steps:

Oxidation: The aldehyde group is oxidized to a carboxylic acid, forming 3,4-dibromobenzoic acid.

Reduction: Alternatively, the aldehyde group is reduced to a hydroxymethyl group, yielding (3,4-dibromophenyl)methanol.

Reductive Dehalogenation: One or both bromine atoms are sequentially removed from the aromatic ring. This can occur at different stages of the degradation process, leading to various partially and fully dehalogenated intermediates.

Ring Cleavage: Following dehalogenation and other transformations, the aromatic ring is broken down into simpler aliphatic compounds, which can then be utilized by microorganisms as carbon and energy sources, ultimately leading to mineralization (conversion to carbon dioxide and water).

It is important to note that the specific degradation pathway and the rates of transformation can be highly dependent on the microbial communities present, the redox conditions, and the presence of other organic matter.

Potential Hazards and Ecotoxicological Impact of Brominated Compounds

The ecotoxicological profile of this compound has not been extensively studied. However, by examining the known effects of related brominated aromatic compounds and aldehydes, we can infer its potential environmental risks.

Aromatic aldehydes, as a class of chemicals, are known to exhibit toxicity to various aquatic organisms. Their reactivity can lead to adverse effects on cellular processes. Brominated organic compounds, in general, are of environmental concern due to their persistence and potential for bioaccumulation. Some brominated flame retardants, for example, have been shown to be toxic to algae, invertebrates, and fish.

The toxicity of brominated compounds can vary depending on the number and position of the bromine atoms on the aromatic ring. Studies on bromophenols have shown that their acute toxicity to aquatic organisms like algae and daphnids increases with the number of bromine substituents.

Given these general trends, it is reasonable to hypothesize that this compound could pose a risk to aquatic ecosystems. Its potential for toxicity would likely be influenced by its water solubility, bioavailability, and the susceptibility of different aquatic species. Further research is needed to establish specific toxicity endpoints, such as the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population), for various aquatic organisms.

Table 1: Postulated Ecotoxicological Profile of this compound

| Organism Group | Potential Effect | Rationale |

| Algae | Inhibition of growth and photosynthesis | Aldehydes and brominated aromatics can be toxic to algae. |

| Invertebrates (e.g., Daphnia) | Mortality, immobilization, and reproductive impairment | Brominated compounds have shown acute toxicity to daphnids. |

| Fish | Acute and chronic toxicity, potential for bioaccumulation | Aromatic aldehydes and brominated compounds can be harmful to fish. |

Bioremediation Strategies for Brominated Aldehydes

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with halogenated aromatic compounds. The strategies often focus on harnessing the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances.

For brominated aldehydes like this compound, bioremediation could involve several approaches:

Bioaugmentation: This strategy involves introducing specific microorganisms or microbial consortia with known capabilities to degrade the target compound into the contaminated environment. For instance, bacterial strains that have been shown to dehalogenate and degrade other brominated aromatic compounds could be applied. Genera such as Pseudomonas and Rhodococcus are known to possess diverse metabolic pathways for the degradation of aromatic compounds.

Biostimulation: This approach aims to enhance the activity of the indigenous microbial populations already present at a contaminated site. This can be achieved by adding nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen or nitrate, depending on the desired metabolic pathway), or other growth-stimulating substances.

Anaerobic Bioremediation: As discussed in the degradation pathways section, anaerobic conditions can be conducive to the reductive dehalogenation of brominated compounds. Creating and maintaining anaerobic conditions in a contaminated area, for example through the addition of an organic substrate, can promote the activity of dehalogenating bacteria.

The treatment of industrial wastewater containing aldehydes often involves biological treatment systems like activated sludge processes. However, high concentrations of aldehydes can be toxic to the microbial communities in these systems. Therefore, pre-treatment steps or the use of specialized, adapted microbial consortia may be necessary. A case study on treating aldehyde-rich wastewater from a pharmaceutical manufacturing unit successfully used a customized bioculture containing aldehyde-degrading strains of Pseudomonas putida, Bacillus subtilis, and Rhodococcus sp. to restore the efficiency of their biological treatment plant.

Table 2: Potential Bioremediation Approaches for this compound

| Strategy | Description | Key Microorganisms (Examples) |

| Bioaugmentation | Introduction of specialized microorganisms to the contaminated site. | Pseudomonas sp., Rhodococcus sp. |

| Biostimulation | Enhancement of indigenous microbial activity through nutrient addition. | Indigenous dehalogenating bacteria |

| Anaerobic Bioremediation | Creation of anaerobic conditions to promote reductive dehalogenation. | Anaerobic consortia |

| Engineered Bioreactors | Use of controlled systems like sequencing batch reactors with adapted microbial sludge. | Mixed microbial communities |

Analytical Method Development and Quality Control in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of 3,4-Dibromobenzaldehyde synthesis, HPLC is invaluable for assessing the purity of the final product and for monitoring the progress of the reaction over time.

A typical HPLC method for analyzing this compound would involve a reverse-phase setup, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. While a specific, validated HPLC method for this compound is not extensively detailed in the literature, a general approach can be developed based on methods for similar aromatic aldehydes.

Method Development Parameters:

Developing a robust HPLC method requires the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable run time. stackexchange.com Key considerations include the selection of the column, mobile phase composition, flow rate, and detector wavelength.

| Parameter | Typical Selection for this compound Analysis | Rationale |

| Column | C18 (Octadecylsilyl) | The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like this compound. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating the starting materials, intermediates, product, and byproducts with varying polarities. |

| Detector | UV-Vis Detector | This compound contains a chromophore (the benzene (B151609) ring and carbonyl group) that absorbs UV light, making it readily detectable. A wavelength around 254 nm is commonly used for aromatic compounds. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for many analytical HPLC applications, providing a good balance between separation efficiency and analysis time. |

| Injection Volume | 10 µL | A small injection volume is used to prevent column overloading and maintain sharp peaks. |

Reaction Monitoring:

To monitor the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and diluted before injection into the HPLC system. The resulting chromatograms provide a snapshot of the reaction's progress. By plotting the peak areas of the starting material and the product as a function of time, a reaction profile can be generated. This information is crucial for determining the reaction endpoint and for kinetic studies. sapiosciences.com

Purity Assessment:

Once the synthesis is complete and the product is isolated, HPLC is used to determine its purity. A sample of the purified this compound is dissolved in a suitable solvent and injected into the HPLC. The purity is typically calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is often considered acceptable.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. emory.edublazingprojects.com It is an indispensable tool in the synthesis of this compound.

Procedure for Reaction Monitoring:

Plate Preparation : A TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material (typically silica (B1680970) gel), is used as the stationary phase. nfccertification.com A pencil line is drawn near the bottom of the plate to mark the origin.

Spotting : Using a capillary tube, a small spot of the starting material (reactant) is applied to the left side of the origin line. A "co-spot," containing both the starting material and the reaction mixture, is applied in the center. A spot of the reaction mixture is applied to the right side. hedgethink.com This three-lane spotting is crucial for unambiguous interpretation. hedgethink.com

Development : The TLC plate is placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). A common mobile phase for aromatic aldehydes is a mixture of hexane (B92381) and ethyl acetate. The solvent moves up the plate by capillary action, carrying the spotted compounds with it.

Visualization : As this compound is an aromatic compound, it is UV active. reagent.co.uk The developed TLC plate can be visualized under a UV lamp (254 nm), where the compound will appear as a dark spot against a fluorescent green background. reagent.co.uklibretexts.org The spots are circled with a pencil. For further visualization, chemical stains can be used. A potassium permanganate (B83412) (KMnO₄) stain will react with the aldehyde functional group, appearing as a yellow spot on a purple background. smsla.globalreddit.com

Interpreting the Results:

By observing the TLC plate at different time points during the reaction, a chemist can track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, this compound. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification. blazingprojects.com

| Lane on TLC Plate | Expected Observation as Reaction Progresses | Interpretation |

| Starting Material | A single spot with a specific Rf value. | Reference for the reactant. |

| Co-spot | Initially, one spot corresponding to the starting material. As the reaction proceeds, a second spot for the product will appear. | Confirms the identity of the starting material spot in the reaction mixture. |

| Reaction Mixture | Initially, a spot corresponding to the starting material. As the reaction progresses, this spot diminishes in intensity while a new spot (the product) with a different Rf appears and intensifies. | Provides a direct visualization of the conversion of reactant to product. |

Quality Assurance and Control in Research Synthesis

Key Aspects of Quality Assurance:

Meticulous Record-Keeping : A detailed laboratory notebook is the cornerstone of QA. rochester.edu Every step of the synthesis should be documented, including the date, reaction scheme, amounts of reagents and solvents used (with lot numbers), reaction conditions (temperature, time), and observations (color changes, precipitate formation). stackexchange.comrochester.edu This ensures traceability and allows for the experiment to be reproduced.

Standard Operating Procedures (SOPs) : Following established protocols for common laboratory operations, such as setting up reactions, work-up procedures, and purification methods, helps to ensure consistency and minimize variability between experiments.

Calibration of Equipment : Regular calibration of balances, temperature probes, and other instruments is necessary to ensure accurate measurements.

Key Aspects of Quality Control:

Raw Material Purity : The purity of the starting materials and reagents should be known and documented, as impurities can affect the reaction outcome. reagent.co.uk

In-Process Control : Techniques like TLC and HPLC are used to monitor the reaction's progress, as described in the previous sections. This allows for adjustments to be made during the synthesis if necessary.

Final Product Characterization : After synthesis and purification, the identity and purity of the this compound must be confirmed. This is achieved through a combination of analytical techniques:

Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound.

Purity Determination : HPLC is the primary method for quantifying the purity of the final product.

Physical Properties : Measuring the melting point of the synthesized this compound and comparing it to the literature value provides a simple yet effective indication of purity.

By implementing these QA and QC measures, researchers can have a high degree of confidence in the quality of the synthesized this compound and the validity of the scientific data derived from its use.

Conclusion and Future Research Perspectives

Summary of Key Research Findings for 3,4-Dibromobenzaldehyde

Research has firmly established this compound as a important building block in the synthesis of various organic molecules. Its utility stems from the reactivity of its functional groups, which can be selectively targeted to create intricate molecular architectures.

One of the most prominent applications of this compound is in the synthesis of heterocyclic compounds. For instance, it serves as a precursor in the preparation of substituted benzofurans. These motifs are prevalent in many biologically active natural products and pharmaceuticals. The synthesis often involves the reaction of this compound with phenols, followed by a cyclization reaction to form the benzofuran ring system.

Furthermore, this compound is instrumental in the synthesis of isoquinoline alkaloids and their derivatives. The Pomeranz-Fritsch reaction, a classic method for isoquinoline synthesis, can be adapted to use derivatives of this compound to introduce specific substitution patterns on the isoquinoline core. These compounds are of significant interest due to their broad spectrum of pharmacological activities.

In the realm of materials science, this compound is utilized in the creation of conjugated polymers for organic electronics. The aldehyde and bromo-substituents provide handles for polymerization reactions, leading to materials with tailored electronic and optical properties suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atoms can be functionalized through cross-coupling reactions to extend the conjugation of the polymer backbone, thereby tuning its optoelectronic characteristics.

Below is a table summarizing some of the key research applications of this compound:

| Research Area | Application of this compound | Resulting Compound Class |

| Medicinal Chemistry | Precursor in multi-step synthesis | Substituted Benzofurans |

| Medicinal Chemistry | Starting material for cyclization reactions | Isoquinoline Derivatives |

| Materials Science | Monomer in polymerization reactions | Conjugated Polymers |

| Materials Science | Core molecule for liquid crystal synthesis | Liquid Crystalline Materials |

Emerging Research Areas and Unexplored Applications

The versatility of this compound opens doors to several emerging research areas and as-yet-unexplored applications.

A promising new frontier is its use in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The structural framework of this compound can be elaborated to design and synthesize small molecules that can selectively bind to the active site of specific kinases, thereby inhibiting their activity. The development of new synthetic routes to kinase inhibitors based on this starting material is an active area of investigation.

Another burgeoning application is in the development of advanced materials for organic light-emitting diodes (OLEDs). Research is ongoing to synthesize novel emitters and host materials derived from this compound with improved efficiency, stability, and color purity. The ability to fine-tune the electronic properties of these materials through chemical modification of the 3,4-dibromophenyl moiety is a key advantage.

The synthesis of novel heterocyclic compounds with potential agrochemical applications is another area ripe for exploration. The development of new fungicides, herbicides, and insecticides is crucial for global food security. The diverse reactivity of this compound can be harnessed to create libraries of novel heterocyclic compounds for high-throughput screening to identify new agrochemical leads.

Furthermore, the development of metal complexes derived from ligands synthesized from this compound presents an intriguing avenue of research. These complexes could find applications in catalysis, for example, in promoting specific organic transformations with high efficiency and selectivity.

Interdisciplinary Research Opportunities

The unique properties of this compound and its derivatives create numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In the field of medicinal chemistry, collaborative efforts between synthetic chemists and biologists are essential to fully exploit the potential of this compound in drug discovery. The design and synthesis of novel bioactive molecules based on this scaffold, followed by rigorous biological evaluation, could lead to the identification of new therapeutic agents.

In materials science, the interface between chemistry and physics is crucial for the development of next-generation organic electronic devices. Chemists can synthesize new materials derived from this compound, while physicists can characterize their electronic and optical properties and fabricate them into devices. This synergistic approach is vital for advancing the field of organic electronics.